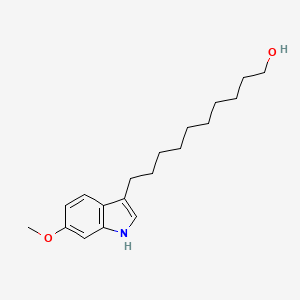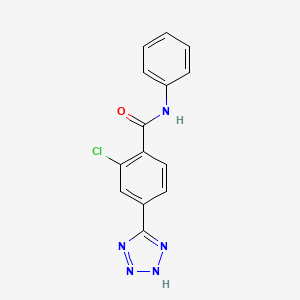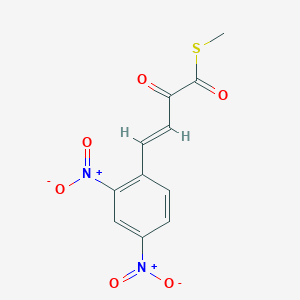![molecular formula C14H14ClNO B12518444 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one CAS No. 651740-36-2](/img/structure/B12518444.png)
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is an organic compound that belongs to the class of heterocyclic compounds It features a chlorine atom attached to a cycloocta[b]indole structure, which is a fused ring system containing both cyclooctane and indole moieties
Preparation Methods
The synthesis of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable indole derivative with a cyclooctane derivative in the presence of a chlorinating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be compared with other similar compounds, such as:
2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one: This compound has a similar fused ring structure but differs in the position and type of fused rings.
6,7,8,9,10,11-Hexahydro-4a,12-diaza-cycloocta[b]naphthalen-5-one:
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[b]quinolin-11-one: This compound features an ethyl group and a different ring fusion pattern, resulting in distinct reactivity and uses
Properties
CAS No. |
651740-36-2 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one |
InChI |
InChI=1S/C14H14ClNO/c15-9-6-7-12-11(8-9)10-4-2-1-3-5-13(17)14(10)16-12/h6-8,16H,1-5H2 |
InChI Key |
SGHXFFPQQBTLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=O)CC1)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


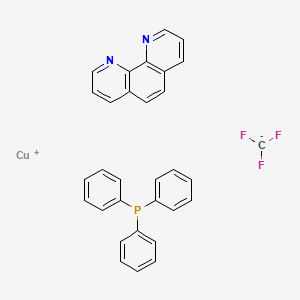
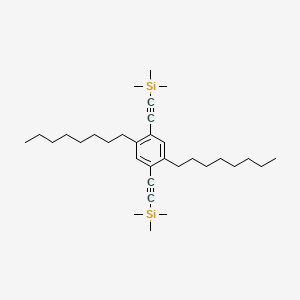
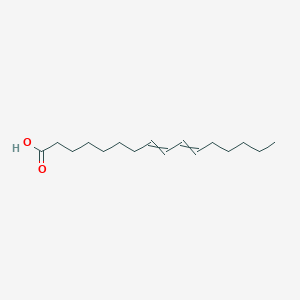
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
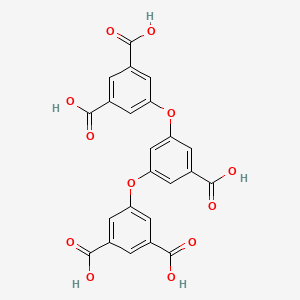
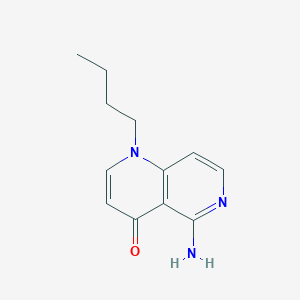
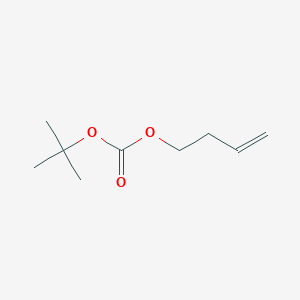
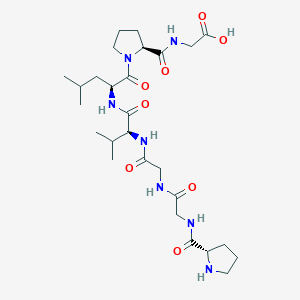
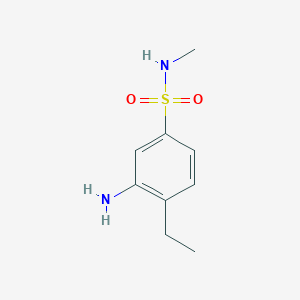
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
